2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole
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Overview
Description
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with dichloro, nitro, and methyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole typically involves multistep reactions. One common method includes:
Nitration: Introduction of the nitro group using nitric acid.
Halogenation: Addition of chlorine atoms through halogenation reactions.
Thiazole Ring Formation: Cyclization reactions involving sulfur and nitrogen sources.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron in acidic medium.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Antitumor Action: Induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3-thiazole: Lacks the nitro group, resulting in different biological activities.
4-Methyl-1,3-thiazole: Lacks both dichloro and nitro groups, leading to reduced antimicrobial properties
Properties
Molecular Formula |
C5H4Cl2N2O2S |
---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
2-[dichloro(nitro)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-3-2-12-4(8-3)5(6,7)9(10)11/h2H,1H3 |
InChI Key |
WGZCAAFHRUWDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C([N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
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